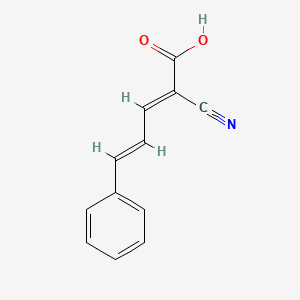

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid

Description

Properties

IUPAC Name |

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H,14,15)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDXZYYYWGIRGN-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24139-57-9 | |

| Record name | NSC157422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid commonly involves condensation reactions between benzaldehyde derivatives and malononitrile under basic conditions, typically via a Knoevenagel condensation mechanism. Key aspects include:

- Starting Materials: Benzaldehyde or substituted benzaldehydes and malononitrile.

- Catalysts: Organic bases such as piperidine, pyridine, or sodium ethoxide.

- Solvents: Ethanol, methanol, or acetic acid.

- Reaction Conditions: Refluxing the mixture for several hours (typically 5–6 hours), followed by cooling to precipitate the product.

- Purification: Crystallization or recrystallization from ethanol or hexane/ethyl acetate mixtures to obtain pure crystalline compounds.

This method yields the target compound with the desired (2E,4E) stereochemistry, confirmed by spectroscopic methods such as NMR and IR.

Detailed Laboratory Synthesis Example

A representative laboratory-scale synthesis involves:

- Mixing benzaldehyde and malononitrile in ethanol with a catalytic amount of piperidine.

- Refluxing the mixture for 6 hours.

- Cooling the mixture to room temperature and then to 0°C to precipitate the product.

- Filtering and washing the solid product.

- Recrystallizing from ethanol to obtain pure this compound as yellow crystals.

Alternative Synthetic Approaches and Derivatives

- Amide Derivatives: Reaction of the acid chloride derivative of this compound with amines (e.g., pyrrolidine or ammonium hydroxide) in dichloromethane yields amide derivatives. This involves conversion of the acid to acid chloride using oxalyl chloride and DMF as a catalyst, followed by amine addition.

- Reduction and Substitution: The cyano group can be selectively reduced or substituted under controlled conditions to yield various derivatives with potential biological activity.

Industrial Production Considerations

- Large-scale production may employ batch or continuous flow reactors to optimize yield and purity.

- Environmental and cost factors are addressed by minimizing solvent use and employing green chemistry principles.

- Purification is typically achieved by crystallization techniques to ensure high purity suitable for pharmaceutical or research applications.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Catalysts/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde + Malononitrile | Piperidine or Pyridine, Ethanol, reflux 5-6 h | High yield (70–80%), pure crystals | Classical method, stereoselective (2E,4E) |

| Acid Chloride-Amide Route | Acid chloride + Amine | Oxalyl chloride, DMF, DCM, room temp | High yield (40–90%) | For amide derivatives |

| Enzymatic Synthesis | L-Styrylalanine | PcPAL enzyme or mutants, aqueous buffer | Moderate yield, high stereoselectivity | Biocatalytic, eco-friendly |

| Industrial Batch/Flow | Same as above | Optimized solvent, temperature, continuous flow | High purity, scalable | Cost and environment optimized |

Research Findings and Analytical Data

- Spectroscopic Confirmation: ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry confirm the structure and stereochemistry.

- Yields: Typical yields range from 70% to 80% for the Knoevenagel condensation route.

- Stereochemistry: The (2E,4E) configuration is critical for biological activity and is controlled by reaction conditions and choice of catalyst.

- Derivatives: Amide and alcohol derivatives have been synthesized for structure-activity relationship studies, showing varied biological activities.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or hydrogen gas for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Research

Antifungal Activity

Research indicates that derivatives of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid exhibit antifungal properties against pathogens like Alternaria alternata and Candida albicans, making it a candidate for developing antifungal medications.

Energy Metabolism Interference

The compound acts as an antagonist of the mitochondrial pyruvate carrier, suggesting its potential to disrupt energy metabolism in cells. This property is being investigated for therapeutic applications in metabolic disorders.

Drug Development

Its structure allows for modification to create novel drug candidates targeting specific biological pathways. This includes exploring its use in anticancer therapies due to its ability to interact with various molecular targets.

Agricultural Chemistry

Pesticidal Properties

Compounds with similar structures are often explored for their herbicidal or pesticidal properties. Research into this compound may lead to new agricultural chemicals that can effectively manage crop pests while minimizing environmental impact.

Material Science

Polymer Production

The compound's ability to undergo polymerization positions it as a valuable monomer in the synthesis of advanced materials. These materials can exhibit unique mechanical properties suitable for various industrial applications.

Chemical Synthesis

Building Block for Organic Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to develop new compounds with tailored properties for specific applications in research and industry .

Case Studies and Research Findings

- Antifungal Properties Study : A study conducted on the antifungal activity of this compound derivatives found significant efficacy against Alternaria alternata. The mechanism involved disruption of fungal cell metabolism through interaction with specific enzymes.

- Metabolic Interference Research : Investigations into the compound's role as a mitochondrial pyruvate carrier antagonist revealed potential implications for treating metabolic syndromes. The study highlighted its ability to modulate energy production pathways in cells.

- Polymer Development Project : A project focused on synthesizing new polymers using this compound demonstrated enhanced mechanical properties compared to traditional materials. This research is paving the way for innovative materials in electronics and construction .

Mechanism of Action

The mechanism by which (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets and pathways. The cyano group and conjugated diene structure allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific targets may include enzymes, receptors, or other biomolecules, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dienoic Acid Backbone

(2E,4E)-5-Phenylpenta-2,4-dienoic Acid

- Structure: Lacks the cyano group at position 2.

- Molecular formula : C₁₁H₁₀O₂

- Key differences: Lower molecular weight (174.20 g/mol) and reduced electron-withdrawing effects due to the absence of -CN. Synthesized via hydrolysis of ethyl esters (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate) . Enzymatic studies show it is a product of phenylalanine ammonia-lyase (PAL) acting on L-styrylalanine, albeit with 777-fold lower catalytic efficiency compared to natural substrates .

(2E,4E)-5-(4-Trifluoromethylphenyl)penta-2,4-dienoic Acid

- Structure : Features a 4-CF₃-substituted phenyl group.

- Molecular formula : C₁₂H₉F₃O₂

- Key differences :

5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic Acid

- Structure : Combines a chloro substituent at position 5 and a methylphenyl group.

- Molecular formula: C₁₃H₁₀ClNO₂

- Molecular weight (247.04 g/mol) is higher than the target compound, with possible impacts on bioavailability .

Functional Group Modifications

Piperic Acid Derivatives

- Example: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoic acid (piperic acid).

- Structure : Contains a methylenedioxybenzene (MDB) ring instead of phenyl.

- Key differences: The MDB group is electron-rich, enhancing antioxidant or neuroprotective activity. Derivatives like 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid amides show neuroprotective effects in SH-SY5Y cells . Synthesized via amidation or esterification of piperic acid .

NK1 and NK7 Dyes

- Structures: NK1: (2E,4E)-2-Cyano-5-(4-dimethylaminophenyl)penta-2,4-dienoic acid. NK7: (2E,4E)-2-Cyano-5-(4-diphenylaminophenyl)penta-2,4-dienoic acid.

- Key differences: The dimethylamino (NK1) and diphenylamino (NK7) groups alter energy level matching with TiO₂ conduction bands, affecting electron injection efficiency in dye-sensitized solar cells. NK1 exhibits superior performance due to optimal LUMO alignment .

Biological Activity

(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid, also known as α-Cyano-5-phenyl-2,4-pentadienic acid, is a synthetic organic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of approximately 199.209 g/mol. This compound is characterized by its unique structure that includes a cyano group and a phenyl group attached to a penta-2,4-dienoic acid backbone. Its biological activity and potential applications in various fields of research make it a subject of interest in scientific studies.

Research indicates that this compound acts as an antagonist of the mitochondrial pyruvate carrier . This suggests its potential to interfere with cellular energy metabolism by inhibiting the transport of pyruvate into mitochondria, which is crucial for aerobic respiration and energy production in cells. Additionally, the compound's structure allows it to engage in various chemical interactions with biological targets, influencing metabolic pathways.

Antifungal Properties

Derivatives of this compound have demonstrated antifungal activity against pathogens such as Alternaria alternata. This highlights its relevance in pharmaceutical applications aimed at combating fungal infections.

Inhibition Studies

Preliminary studies suggest that this compound may exhibit significant inhibitory effects on certain biological processes. For instance, related compounds have been shown to inhibit root gravitropism in plants at specific concentrations, indicating potential applications in agricultural chemistry .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions between benzaldehyde and malononitrile under basic conditions. This process can yield various derivatives that may exhibit enhanced biological activities.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Conjugated diene with cyano and phenyl groups | Antagonist of mitochondrial pyruvate carrier |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Similar structure with minor variations | Inhibitor of root gravitropism |

| (2E,4E)-deca-2,4-dienoic acid | Conjugated diene | Potential drug candidate |

Pharmacological Applications

The compound has been explored for its potential as a drug candidate due to its unique structural features that may allow it to target specific biological pathways effectively. Its derivatives are under investigation for their pharmacological properties, which could lead to novel therapeutic agents .

Q & A

Q. Basic

- Temperature : Store at –20°C (long-term) vs. 4°C (short-term).

- Light sensitivity : Use amber vials to prevent UV-induced isomerization.

- Analytical monitoring : Regular HPLC checks for degradation (e.g., cyclization or hydrolysis) .

How can the compound’s environmental fate be evaluated in laboratory settings?

Q. Advanced

- Hydrolysis studies : Measure half-life in buffered solutions (pH 4–9) at 25°C.

- Photodegradation : Expose to simulated sunlight (λ > 290 nm) and analyze products via LC-MS.

- Biodegradation assays : Use OECD 301B guidelines with activated sludge to assess microbial breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.